

An In-depth Technical Guide to 6-Propoxypyridazin-3-amine

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Compound of Interest

Compound Name: **6-Propoxypyridazin-3-amine**

Cat. No.: **B1337134**

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This technical guide provides a comprehensive overview of **6-Propoxypyridazin-3-amine**, a pyridazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical nomenclature, physicochemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identity and Nomenclature

6-Propoxypyridazin-3-amine is a heterocyclic organic compound. The foundational structure is a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms.^[1] This core is substituted with a propoxy group at the 6-position and an amine group at the 3-position.

Table 1: Compound Identification

Identifier	Value
CAS Number	90008-50-7 ^{[2][3][4]}
IUPAC Name	6-propoxypyridazin-3-amine ^[3]
Molecular Formula	C ₇ H ₁₁ N ₃ O ^{[3][4]}
Molecular Weight	153.18 g/mol ^[3]
SMILES	CCOC1=NN=C(C=C1)N ^[3]

| Synonyms | 3-Amino-6-propoxypyridazine |

Physicochemical Properties

While specific experimental data for **6-Propoxypyridazin-3-amine** is limited in publicly available literature, properties can be predicted based on its structure and data from analogous compounds. The presence of the amine and propoxy groups influences its solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for its interaction with biological targets.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
LogP	1.2 - 1.8
Topological Polar Surface Area (TPSA)	71.9 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4

| Rotatable Bonds | 2 |

Note: These values are estimations from computational models and should be confirmed experimentally.

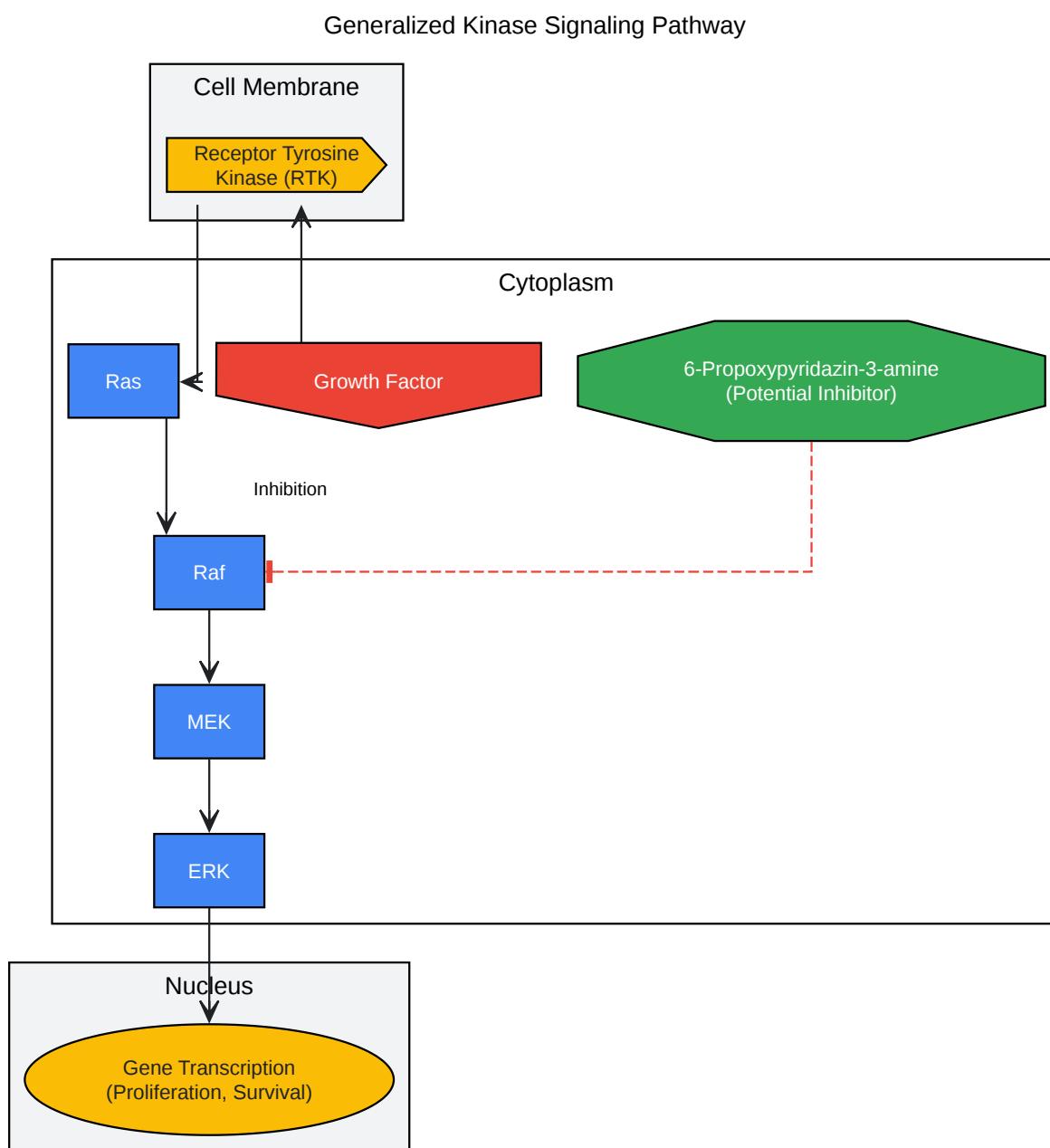
Potential Biological Activities and Signaling Pathways

The pyridazine scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities.^[5] Derivatives of pyridazin-3-amine, in particular, have shown potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.^{[1][5][6]}

The biological activities of pyridazine derivatives are often attributed to their role as kinase inhibitors.^[6] They can target signaling pathways crucial for cell proliferation and survival, such

as the PI3K-Akt and MAPK pathways.[6] Given its structure, **6-Propoxypyridazin-3-amine** could potentially act as an inhibitor in similar kinase signaling cascades.

Generalized Kinase Signaling Pathway



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Caption: Potential inhibition of the MAPK/ERK signaling pathway by **6-Propoxypyridazin-3-amine**.

Table 3: Illustrative Quantitative Biological Data for Related Pyridazine Analogs

Compound Class	Target/Assay	IC ₅₀ / EC ₅₀ (µM)	Potential Therapeutic Area
Pyridazinone Derivatives	COX-2 Inhibition	0.1 - 5.0	Anti-inflammatory[5]
Substituted Pyridazines	Various Cancer Cell Lines (e.g., MCF-7)	1.0 - 25.0	Anticancer[5][6]
Pyridazin-3-amine Analogs	VEGFR-2 Kinase	0.05 - 2.0	Anticancer (Angiogenesis)[1]
Pyridazin-3-amine Analogs	JNK1 Kinase	0.5 - 10.0	Anti-inflammatory, Neuroprotection[1][6]

Disclaimer: The data in this table is illustrative and based on activities reported for structurally related pyridazine derivatives to guide future experimental design, as specific data for **6-Propoxypyridazin-3-amine** is not readily available.[7]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and biological evaluation of analogous pyridazine derivatives. These should be considered as starting points and may require optimization.

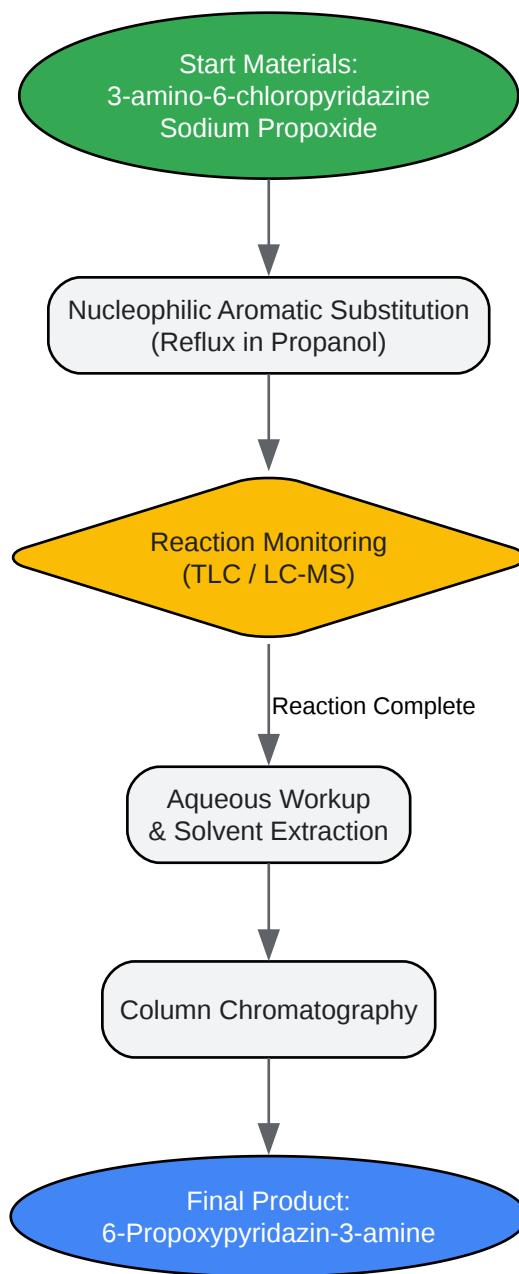
4.1. Synthesis of **6-Propoxypyridazin-3-amine** via Nucleophilic Aromatic Substitution

This protocol describes a plausible synthetic route starting from 3-amino-6-chloropyridazine.

- Materials: 3-amino-6-chloropyridazine, sodium propoxide, propanol, reflux apparatus.
- Procedure:

- Prepare a solution of sodium propoxide in propanol.
- Add 3-amino-6-chloropyridazine (1.0 eq) to the sodium propoxide solution.
- Heat the reaction mixture to reflux and maintain for 4-8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **6-Propoxypyridazin-3-amine**.

Workflow for Synthesis



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Caption: General workflow for the synthesis of **6-Propoxypyridazin-3-amine**.

4.2. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the compound on cancer cell lines.

- Materials: 96-well plates, cancer cell line of interest (e.g., MCF-7), culture medium, **6-Propoxypyridazin-3-amine**, DMSO, MTT reagent, solubilization buffer.

- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
 - Prepare serial dilutions of **6-Propoxypyridazin-3-amine** in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (typically $\leq 0.1\%$).[6]
 - Replace the existing medium with the medium containing the compound or a vehicle control.[6]
 - Incubate the plate for 48-72 hours.
 - Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
 - Add solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
 - Calculate the cell viability as a percentage relative to the vehicle control and determine the IC_{50} value.

4.3. In Vitro Kinase Inhibition Assay

This protocol is for assessing the inhibitory activity of the compound against a specific kinase.

- Principle: The assay measures the phosphorylation of a substrate by a target kinase. Inhibition is quantified by the reduction in the phosphorylation signal.[7]
- Materials: Target kinase, biotinylated peptide substrate, ATP, **6-Propoxypyridazin-3-amine**, assay buffer, europium-labeled anti-phospho-substrate antibody, streptavidin-conjugated acceptor (e.g., XL665).[7]
- Procedure:
 - In a suitable assay plate, add the target kinase, the test compound at various concentrations, and the peptide substrate.

- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).
- Incubate to allow for binding.
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
- Calculate the percentage of inhibition based on controls and determine the IC₅₀ value.

Conclusion

6-Propoxypyridazin-3-amine is a compound with significant potential for further investigation in drug discovery. Its pyridazine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities. The synthetic routes are accessible, and established protocols for biological evaluation can be readily adapted. Future research should focus on the experimental validation of its physicochemical properties, a comprehensive screening of its biological activities, and the identification of its specific molecular targets to fully elucidate its therapeutic potential.

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